Fluorescence Quantum Yield: Differentiating Pentafluorobenzene from Less-Fluorinated Analogs via Excited State Dynamics
Pentafluorobenzene (PFB) and hexafluorobenzene (HFB) exhibit a dramatically different excited-state behavior compared to fluorinated benzenes with four or fewer fluorine atoms. While benzene and fluorobenzenes with ≤4 F atoms have an S1 state of ππ* character, PFB and HFB possess an S1 state of πσ* character. This fundamental change in electronic structure results in a near-complete quenching of fluorescence [1].
| Evidence Dimension | Nature of first excited singlet (S1) state and resulting fluorescence |
|---|---|
| Target Compound Data | S1 state is πσ*; exhibits 'very small fluorescence yield' and 'short fluorescence lifetime' |
| Comparator Or Baseline | Fluorobenzenes with four or fewer fluorine atoms (e.g., fluorobenzene, difluorobenzene, trifluorobenzene, tetrafluorobenzene) have an S1 state of ππ* character and measurable fluorescence. |
| Quantified Difference | Qualitative change in S1 state character (ππ* → πσ*) leading to a dramatic reduction in fluorescence quantum yield (no exact quantum yield provided, described as 'very small') |
| Conditions | Theoretical calculations (TD-DFT) and experimental laser-induced fluorescence spectroscopy |
Why This Matters
This photophysical distinction is critical for applications involving light-matter interactions, such as fluorescence-based sensors, laser dyes, or photochemical studies, where the behavior of PFB cannot be predicted from less-fluorinated analogs.
- [1] Zgierski, M. Z., Fujiwara, T., & Lim, E. C. (2005). Photophysics of aromatic molecules with low-lying πσ* states: Fluorinated benzenes. Journal of Chemical Physics, 122(14), 144312. View Source
